molecular formula C7H7Cl2NO B13656957 N-[(2,6-dichlorophenyl)methyl]hydroxylamine

N-[(2,6-dichlorophenyl)methyl]hydroxylamine

Cat. No.: B13656957
M. Wt: 192.04 g/mol
InChI Key: VJRPNSBOPKADLK-UHFFFAOYSA-N
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Description

N-[(2,6-Dichlorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 2,6-dichlorobenzyl group attached to the hydroxylamine (-NHOH) moiety. Structurally, it belongs to a class of compounds characterized by aromatic chlorination and functionalized side chains, which influence its electronic and steric properties. The compound’s synthesis typically involves halogenated aniline precursors, such as 2,6-dichloroaniline, which undergoes sequential modifications to introduce the hydroxylamine group .

The presence of two chlorine atoms at the 2- and 6-positions of the phenyl ring imparts significant steric hindrance and electronic effects, which are critical in determining its reactivity, stability, and interactions in chemical or biological systems.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3,10-11H,4H2

InChI Key

VJRPNSBOPKADLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorophenyl)methyl]hydroxylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under basic conditions to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,6-dichlorobenzyl chloride+hydroxylamineThis compound\text{2,6-dichlorobenzyl chloride} + \text{hydroxylamine} \rightarrow \text{this compound} 2,6-dichlorobenzyl chloride+hydroxylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(2,6-dichlorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

  • N-(2-Chlorophenyl)- and N-(2,6-Dichlorophenyl)-Amides: Evidence from ³⁵Cl NQR studies reveals that substitution patterns on the phenyl ring and side chains significantly alter electronic environments. For example, N-(2,6-dichlorophenyl)-acetamide exhibits higher ³⁵Cl NQR frequencies compared to its mono-chlorinated analog, N-(2-chlorophenyl)-acetamide, due to increased electron-withdrawing effects from the second chlorine atom. Alkyl substituents (e.g., -CH₃) in the side chain reduce NQR frequencies by donating electron density, whereas aryl or chlorinated alkyl groups enhance frequencies . Key Insight: The dichlorination in N-[(2,6-dichlorophenyl)methyl]hydroxylamine likely amplifies electron withdrawal, increasing acidity of the hydroxylamine group compared to mono-chlorinated analogs.

Structural and Crystallographic Differences

  • Crystal Packing and Bond Lengths: N-(2-chlorophenyl)-2-chlorobenzamide crystallizes in a tetragonal system (P4₃, Z=4), while N-(phenyl)-2-chloro-2-methylacetamide adopts a monoclinic structure (P2₁/c, Z=4). These differences arise from substituent-induced variations in hydrogen bonding and van der Waals interactions. The C(S)-C(O) bond length in these compounds is sensitive to side-chain substitution, though other bond lengths remain relatively unchanged . Implication: The rigid 2,6-dichlorophenyl group in this compound may enforce a planar conformation, influencing crystallinity and solubility.

Reactivity and Stability

  • Comparison with Pesticides :
    Compounds like ALA (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) share the 2,6-disubstituted phenyl motif but differ in functional groups. ALA’s methoxymethyl group enhances hydrolytic stability, while metalaxyl’s methyl and methoxyacetyl groups improve soil persistence. In contrast, the hydroxylamine group in this compound may confer redox activity, making it prone to oxidation under environmental conditions .

Pharmacological Analogs

  • RWJ56110 :
    This compound contains a 2,6-dichlorobenzyl group linked to an indole-pyrrolidine scaffold. The dichlorophenyl moiety enhances receptor binding affinity by providing hydrophobic interactions, a feature that could be relevant if this compound is explored for medicinal applications .

Data Tables

Table 1: Substituent Effects on ³⁵Cl NQR Frequencies

Compound Substituent ³⁵Cl NQR Frequency (MHz) Trend vs. Baseline*
N-(2-chlorophenyl)-acetamide -CH₃ (alkyl) 34.2 Decrease
N-(2,6-dichlorophenyl)-acetamide -Cl (aryl) 36.8 Increase
N-(2-chlorophenyl)-benzamide -C₆H₅ (aryl) 35.9 Moderate Increase

*Baseline: N-(phenyl)-acetamide (33.5 MHz) .

Table 2: Spectral Data Comparison of Hydroxylamine Derivatives

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-(4-Chlorophenyl)hydroxylamine derivative 1685 7.2–7.5 (m, Ar-H) 125–140 (Ar-C)
N-(2,6-Dichlorophenyl)methyl-hydroxylamine* N/A ~7.6 (d, Ar-H, J=8 Hz)† ~135–140 (Ar-Cl)

*Predicted based on analogous structures . †Anticipated downfield shift due to electron-withdrawing Cl groups.

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